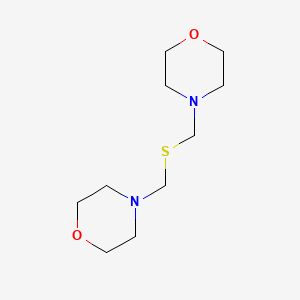

4,4'-(Sulfanediyldimethanediyl)dimorpholine

Description

4,4’-(Sulfanediyldimethanediyl)dimorpholine, also known as 4,4’-Dithiodimorpholine, is a chemical compound with the molecular formula C8H16N2O2S2 and a molecular weight of 236.36 g/mol . This compound is characterized by the presence of two morpholine rings connected by a disulfide bridge. It is commonly used in various industrial applications, particularly in the rubber industry as a vulcanizing agent and accelerator .

Properties

CAS No. |

10221-02-0 |

|---|---|

Molecular Formula |

C10H20N2O2S |

Molecular Weight |

232.35 g/mol |

IUPAC Name |

4-(morpholin-4-ylmethylsulfanylmethyl)morpholine |

InChI |

InChI=1S/C10H20N2O2S/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-10H2 |

InChI Key |

WIKIYELPUTUNAW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CSCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(Sulfanediyldimethanediyl)dimorpholine can be synthesized through the reaction of morpholine with disulfur dichloride (S2Cl2). The reaction typically occurs in an organic solvent such as benzene or carbon tetrachloride. The general reaction scheme is as follows :

2Morpholine+S2Cl2→4,4’-(Sulfanediyldimethanediyl)dimorpholine+2HCl

The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization from ethanol or dimethylformamide to obtain pure 4,4’-(Sulfanediyldimethanediyl)dimorpholine .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Sulfanediyldimethanediyl)dimorpholine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is typically obtained as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Sulfanediyldimethanediyl)dimorpholine undergoes several types of chemical reactions, including:

Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The morpholine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

4,4’-(Sulfanediyldimethanediyl)dimorpholine has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.

Mechanism of Action

The mechanism of action of 4,4’-(Sulfanediyldimethanediyl)dimorpholine primarily involves the formation and cleavage of disulfide bonds. In the rubber industry, it acts as a vulcanizing agent by forming cross-links between polymer chains, enhancing the elasticity and strength of the rubber. In biological systems, it can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

4,4’-(Sulfanediyldimethanediyl)dimorpholine can be compared with other disulfide-containing compounds such as:

Dithiothreitol (DTT): A reducing agent commonly used in biochemistry to break disulfide bonds in proteins.

Disulfiram: A drug used in the treatment of chronic alcoholism, which also contains a disulfide bond.

Cystamine: A disulfide-containing compound used in the treatment of cystinosis.

Uniqueness

4,4’-(Sulfanediyldimethanediyl)dimorpholine is unique in its dual role as both a vulcanizing agent and a reagent in organic synthesis. Its ability to form stable disulfide bonds makes it particularly valuable in industrial applications, especially in the rubber industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.